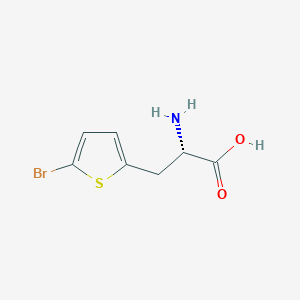

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid involves strategic methodologies such as Palladium(0) catalyzed Suzuki cross-coupling reactions. For instance, derivatives of bromothiophene have been synthesized with high yields through Suzuki cross-coupling, demonstrating the compound's accessible and modifiable nature for further chemical reactions and applications (Rizwan et al., 2021). Additionally, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, featuring a thiophene nucleus, showcases the synthesis versatility of similar compounds under reductive conditions (Kitagawa et al., 2004).

Molecular Structure Analysis

The study of molecular structures through methods such as Density Functional Theory (DFT) reveals significant insights into the electronic properties and reactivity of bromothiophene derivatives. The structural features and reactivity descriptors like ionization energy, electron affinity, and chemical hardness of synthesized molecules provide a deep understanding of their chemical behavior and potential applications (Rizwan et al., 2021).

Chemical Reactions and Properties

Bromothiophene compounds undergo various chemical reactions, including amine-induced rearrangements and Suzuki coupling, which allow for the synthesis of a wide range of derivatives with potential biological activities. The versatility in chemical reactivity underscores the compound's utility in synthetic organic chemistry and drug development (Sanchez & Parcell, 1990).

Physical Properties Analysis

The physical properties of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography provides valuable data on the crystal structure and hydrogen bonding patterns, essential for understanding the compound's stability and reactivity (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the scope of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid's utility in synthesis and potential biological activity. Studies on analogs have shown significant antimicrobial and anticancer activities, highlighting the compound's importance in medicinal chemistry (S. M et al., 2022).

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatization in Biological Assays

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid has been studied for its potential in fluorescence derivatization. It has been coupled with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. This has been particularly useful in biological assays where strong fluorescence and good quantum yields are needed (Frade et al., 2007).

Synthesis of Anticancer Agents

In the field of medicinal chemistry, derivatives of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid have been synthesized and evaluated for their anticancer activities. Some specific compounds have shown significant cytotoxic activities against various cancer cell lines, highlighting its potential in cancer treatment (Saad & Moustafa, 2011).

Enantioselective Synthesis in Neuropharmacology

This compound has also been used in the enantioselective synthesis of neuroexcitant analogs, which is significant in the study of neuropharmacology. The preparation of enantiomerically pure derivatives is crucial for understanding the pharmacological effects of these compounds (Pajouhesh et al., 2000).

Corrosion Inhibition

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid derivatives have been studied for their corrosion inhibition properties. This application is particularly relevant in materials science, where the prevention of corrosion in metals is crucial (Vikneshvaran & Velmathi, 2019).

Improved Synthesis Techniques

Efforts have been made to improve the synthesis techniques for racemic (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acids, which are important for increasing the yield and purity of this compound for various applications (Kitagawa et al., 2004).

Functional Modification in Polymer Science

The compound has been used in the functional modification of polymers, such as in the preparation of poly vinyl alcohol/acrylic acid hydrogels. These hydrogels have potential applications in the medical field, including drug delivery systems (Aly & El-Mohdy, 2015).

Spectral Analysis in Chemistry

Spectral analysis of derivatives of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid has contributed to a deeper understanding of their chemical properties, which is fundamental in the development of new chemical entities (M et al., 2022).

Biocatalysis in Pharmaceutical Manufacturing

It has been involved in biocatalytic processes, particularly in the preparation of enantiopure compounds used in pharmaceuticals. This is a key area in drug synthesis where enantiomeric purity can significantly impact the efficacy and safety of pharmaceuticals (Li et al., 2013).

Development of New Platinum Complexes

Research has been conducted on the synthesis of new platinum complexes using (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid as a scaffold. These complexes have potential applications in cancer therapy and imaging (Riccardi et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKORPMMOJAJYLC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375932 | |

| Record name | L-2-(5-Bromothienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |

CAS RN |

154593-58-5 | |

| Record name | (αS)-α-Amino-5-bromo-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154593-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(5-Bromothienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)